2H-Indazole-6-carboxamide, 3-methoxy-2-methyl-N-(4-phenylbutyl)-
Description
The compound 2H-Indazole-6-carboxamide, 3-methoxy-2-methyl-N-(4-phenylbutyl)- is a substituted indazole derivative characterized by a methoxy group at position 3, a methyl group at position 2, and a 4-phenylbutyl chain attached to the carboxamide nitrogen. The indazole core is a privileged scaffold in drug discovery due to its hydrogen-bonding capacity and metabolic stability . The 4-phenylbutyl substituent, observed in other pharmacologically active compounds (e.g., fosinopril derivatives), may enhance lipophilicity and target binding .
Properties
CAS No. |
919107-47-4 |
|---|---|
Molecular Formula |
C20H23N3O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-methoxy-2-methyl-N-(4-phenylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C20H23N3O2/c1-23-20(25-2)17-12-11-16(14-18(17)22-23)19(24)21-13-7-6-10-15-8-4-3-5-9-15/h3-5,8-9,11-12,14H,6-7,10,13H2,1-2H3,(H,21,24) |
InChI Key |
RYOWJSBMGFZTCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-methyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Carboxamide Group: This step often involves the reaction of the indazole derivative with a suitable carboxylic acid or its derivative, such as an acid chloride or anhydride, under conditions that promote amide bond formation.
Attachment of the Phenylbutyl Side Chain: This can be accomplished through alkylation reactions, where the indazole derivative is treated with a phenylbutyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2-methyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenylbutyl side chain can be modified through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents or nucleophiles like alkyl halides or amines can be used under appropriate conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including as an anticancer or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-methoxy-2-methyl-N-(4-phenylbutyl)-2H-indazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound’s closest structural analog is 2H-Indazole-6-carboxamide, 2-butyl-3-methoxy-N-(4-phenylbutyl)- (CAS: 919107-07-6), which differs by a butyl group at position 2 instead of methyl. Key differences include:
- Molecular weight : The methyl-substituted compound has a lower molecular weight (estimated 337.42 g/mol) compared to the butyl analog (379.50 g/mol).
- Steric effects : The bulkier butyl group may hinder binding to sterically sensitive targets .
Substituent Effects on Activity
Evidence from maleimide derivatives (e.g., 1-(4-phenylbutyl)maleimide (34) ) highlights the importance of substituent spacing. Compounds with a 4-phenylbutyl chain showed 3–7× lower IC50 compared to analogs with shorter spacers, suggesting that extended alkyl chains enhance target engagement . This trend may extrapolate to the indazole carboxamide series, where the 4-phenylbutyl group could optimize interactions with hydrophobic binding pockets.
Pharmacopeial Comparators
Fosinopril-related compounds (e.g., (4S)-4-Cyclohexyl-1-[(4-phenylbutyl)phosphinyl]acetyl-L-proline) share the 4-phenylbutyl motif but differ in core structure. These compounds demonstrate the moiety’s utility in angiotensin-converting enzyme (ACE) inhibitors, where it contributes to prolonged half-life and tissue penetration .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Position 2 Substituent | N-Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | Indazole | Methyl | 4-Phenylbutyl | C20H23N3O2* | 337.42* |
| 2H-Indazole-6-carboxamide, 2-butyl-3-methoxy-N-(4-phenylbutyl)- | Indazole | Butyl | 4-Phenylbutyl | C23H29N3O2 | 379.50 |
| 1-(4-Phenylbutyl)maleimide (34) | Maleimide | N/A | 4-Phenylbutyl | C14H15NO2 | 229.27 |
*Estimated based on structural analysis.
Table 2: Activity Trends in Maleimide Derivatives (from )
| Compound | Substituent | IC50 (Relative to Baseline) |
|---|---|---|
| 1-(4-Phenylbutyl)maleimide (34) | 4-Phenylbutyl | 3–7× lower |
| Shorter-chain analogs | Phenyl (no spacer) | Baseline |
Research Findings and Implications
- N-Substituent Optimization: The 4-phenylbutyl group, common across multiple drug classes, balances lipophilicity and target affinity. Its efficacy in maleimides and fosinopril derivatives supports its utility in indazole carboxamides .
- Position 2 Substitution : Methyl vs. butyl substitution alters steric and electronic properties. Smaller groups (methyl) may favor tight binding in constrained active sites, while larger groups (butyl) could enhance off-target interactions .
- Limitations : Direct pharmacological data for the target compound is absent in the evidence. Further in vitro studies are needed to validate inferred trends.
Biological Activity
2H-Indazole-6-carboxamide, 3-methoxy-2-methyl-N-(4-phenylbutyl)- is a synthetic compound belonging to the indazole family, which is known for its diverse biological activities. The structural characteristics of this compound, including its fused benzene and pyrazole ring, contribute to its potential pharmacological effects. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C_{19}H_{24}N_{2}O_{2}
- Molecular Weight : Approximately 312.41 g/mol
The presence of functional groups such as methoxy and carboxamide plays a crucial role in its biological interactions.
Biological Activity Overview
Research indicates that indazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various pathogens.
- Antitumor Activity : Some derivatives are being investigated for their potential in cancer therapy.
- Anti-inflammatory Effects : Certain indazole compounds have demonstrated anti-inflammatory properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and Candida | |
| Antitumor | Inhibition of tumor growth in vivo | |
| Anti-inflammatory | Reduction in inflammatory markers |
Antimicrobial Activity
A study evaluated the antimicrobial properties of various indazole derivatives, including the target compound. The findings indicated significant activity against protozoa such as Giardia intestinalis and Entamoeba histolytica, with some derivatives exhibiting potency greater than the reference drug metronidazole. For instance, one derivative was reported to be 12.8 times more active than metronidazole against G. intestinalis .
Antitumor Potential
Recent research highlighted the antitumor potential of indazole derivatives. A specific study identified a related compound as an EP4 antagonist, which showed promising results in enhancing antitumor immunity through modulation of immune responses in a syngeneic colon cancer model. The compound significantly inhibited tumor growth when administered alone or in combination with anti-PD-1 antibodies .
Anti-inflammatory Effects
Indazole derivatives have also been studied for their anti-inflammatory properties. Research demonstrated that these compounds could effectively reduce levels of pro-inflammatory cytokines in vitro, suggesting their potential role in treating inflammatory diseases .
The mechanisms underlying the biological activity of 2H-Indazole-6-carboxamide derivatives are still under investigation. However, it is believed that these compounds may interact with various biological targets:
- Receptor Modulation : Some derivatives act as antagonists or agonists at specific receptors involved in immune response and inflammation.
- Enzyme Inhibition : Certain compounds may inhibit enzymes critical for pathogen survival or tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
